4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl group and a 4-fluorophenyl moiety.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-13-2-4-14(5-3-13)23-9-12(8-17(23)24)19-21-18(22-27-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRWPWBVALVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer effects. Studies have demonstrated significant antiproliferative activity against various cancer cell lines.
Anticancer Activity
Recent studies indicate that derivatives of benzo[d][1,3]dioxole, including the target compound, exhibit potent anticancer activities. For instance:
- Mechanisms of Action:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways.
- Induction of apoptosis through the mitochondrial pathway involving proteins such as Bax and Bcl-2.
- Cell cycle arrest at various phases leading to reduced cell proliferation.
| Cell Line | IC50 (µM) | Standard Drug IC50 (Doxorubicin) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results suggest that the compound may be more effective than conventional therapies in certain contexts, highlighting its potential as a lead compound for drug development .
Additional Pharmacological Effects
Beyond its anticancer properties, preliminary investigations have suggested other biological activities:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
- Antidiabetic Properties: Recent studies on benzodioxole derivatives have indicated their potential as antidiabetic agents by inhibiting α-amylase and other enzymes involved in glucose metabolism .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using cell viability assays. The findings indicated that modifications to the benzo[d][1,3]dioxole moiety could enhance biological activity .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the observed biological activities and provide insights into structure-activity relationships (SAR) that can guide future modifications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to induce apoptosis.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer activity against breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria.
Case Study:
A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It is believed to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with the compound reduced oxidative stress markers significantly, suggesting a protective effect against neurodegeneration .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of benzo[d][1,3]dioxole derivatives with oxadiazole precursors under acidic conditions.
Synthetic Route Overview:
-
Preparation of Oxadiazole:
- React benzo[d][1,3]dioxole with hydrazine derivatives.
- Cyclization under acidic conditions to form the oxadiazole ring.
-
Formation of Pyrrolidinone:
- Combine the oxadiazole with a fluorophenyl derivative.
- Cyclization to yield the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone/Pyrrolidine Cores
Key Observations :
- The target compound’s 1,2,4-oxadiazole ring distinguishes it from ABT-627 and simpler pyrrolidinones.
- The 4-fluorophenyl group may offer stronger hydrophobic interactions than ABT-627’s 4-methoxyphenyl, which relies on hydrogen bonding .
- Compared to the pyrrolidine-2,5-dione in , the target’s pyrrolidin-2-one core lacks a second ketone, reducing polarity and possibly enhancing membrane permeability .
Heterocyclic Analogues with 1,2,4-Oxadiazole Moieties
Key Observations :
- The benzo[d][1,3]dioxol-5-yl group in the target may offer better π-π stacking than the isopropyl group in analogues, which primarily contribute steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
